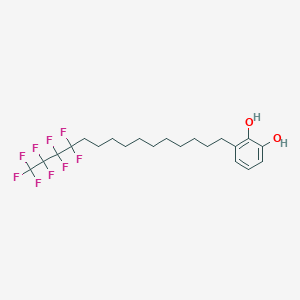
Xerulinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xerulinic acid is a natural compound that is found in various plants and has been shown to possess several biological activities. It is a triterpenoid acid that has a unique structure and has been the focus of much scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Stereoselectivity
Xerulinic acid has been synthesized with high stereoselectivity using novel methods. For example, a study by Negishi, Alimardanov, and Xu (2000) detailed an efficient synthesis of xerulin from basic components like bromopropene, acetylene, and propynoic acid, achieving over 96% stereoselectivity (Negishi, Alimardanov, & Xu, 2000). Similarly, Fiandanese et al. (2004) developed a new stereoselective methodology for synthesizing both dihydroxerulin and xerulin (Fiandanese, Bottalico, Marchese, & Punzi, 2004).
Structural Elucidation and Biosynthesis Inhibition
Research by Brückner, Siegel, and Sorg (2004) explored the structural relationship between xerulin, dihydroxerulin, and this compound, noting their ability to suppress cholesterol biosynthesis. This study contributed to the understanding of their structural properties and potential applications (Brückner, Siegel, & Sorg, 2004).
Anti-hypocholesterolemic Properties
this compound's role as an inhibitor of cholesterol biosynthesis was highlighted in a study by Sorg, Siegel, and Brückner (2005), where they synthesized this compound in a stereoselective manner and confirmed its bioactivity (Sorg, Siegel, & Brückner, 2005).
Bioactivities and Potential Applications
- Bioactivity in Fungal Extracts: A review by Niego et al. (2021) discussed the bioactivities of compounds like xerulin from fungi, including antimicrobial and anti-inflammatory effects, suggesting their potential in pharmaceutical and medicinal applications (Niego, Raspé, Thongklang, Charoensup, Lumyong, Stadler, & Hyde, 2021).
Other Related Research
Catalytic Transformations Involving Levulinic Acid
Although not directly on this compound, research on the catalytic conversion of levulinic acid to valuable compounds like γ-valerolactone offers insights into the broader field of acid catalysis and biofuel production. For instance, Wang, Jaenicke, and Chuah (2014) showed that Zr–Beta zeolite is an effective catalyst for this transformation (Wang, Jaenicke, & Chuah, 2014).
Biomass Conversion to Levulinic Acid
Studies like the one by Dussan et al. (2013) on the kinetics of acid hydrolysis of Miscanthus for levulinic acid production provide context for understanding the broader applications of similar acids in renewable energy and biochemicals (Dussan, Girisuta, Haverty, Leahy, & Hayes, 2013).
Eigenschaften
CAS-Nummer |
132971-62-1 |
|---|---|
Molekularformel |
C11H8ClNO |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(2E,8E,10E,12E,14Z)-14-(5-oxofuran-2-ylidene)tetradeca-2,8,10,12-tetraen-4,6-diynoic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)13-11-9-7-5-3-1-2-4-6-8-10-12-16-14-15-18(21)22-16/h1-2,4,6,8,10-15H,(H,19,20)/b2-1+,6-4+,10-8+,13-11+,16-12- |
InChI-Schlüssel |
PINXAKGQRZGYOZ-LNUZTLHMSA-N |
Isomerische SMILES |
C\1=CC(=O)O/C1=C\C=C\C=C\C=C\C#CC#C/C=C/C(=O)O |
SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
Kanonische SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
Synonyme |
Xerulinic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)